N,N-diethyl-1-benzothiophene-2-carboxamide
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Overview
Description
N,N-diethyl-1-benzothiophene-2-carboxamide: is an organic compound with the molecular formula C13H15NOS. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-benzothiophene-2-carboxamide typically involves the reaction of benzothiophene with N,N-diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of benzothiophene derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also explored for its potential use in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-diethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N,N-diethyl-1-benzofuran-2-carboxamide
- N,N-diethyl-1-benzothiophene-3-carboxamide
- N,N-diethyl-1-benzothiophene-4-carboxamide
Comparison: N,N-diethyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N,N-diethyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODISUJPXZLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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